tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1931946-17-6
VCID: VC11679068
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.: 1931946-17-6

Cat. No.: VC11679068

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate - 1931946-17-6

Specification

CAS No. 1931946-17-6
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
Standard InChI Key ZBNRVIGHEROTFW-DJLDLDEBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CN
SMILES CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Canonical SMILES CC(C)(C)OC(=O)N1C(CC2C1C2)CN

Introduction

Structural and Stereochemical Features

The core structure of tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate consists of a bicyclo[3.1.0]hexane system, where the nitrogen atom occupies the 2-position of the fused cyclopropane-pyrrolidine ring. The stereochemistry is defined by the (1R,3R,5R) configuration, which imposes significant conformational rigidity. X-ray crystallographic studies of analogous compounds, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveal a puckered bicyclic system with bond angles and lengths consistent with strain-induced stability . The aminomethyl group at the 3-position and the Boc group at the 2-position are positioned equatorially, minimizing steric clashes and optimizing hydrogen-bonding interactions in synthetic intermediates .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. For example, the Boc group’s tert-butyl protons typically resonate as a singlet near δ 1.4 ppm in ¹H NMR, while the cyclopropane ring protons appear as distinct multiplets between δ 1.8 and 2.5 ppm due to magnetic anisotropy . The aminomethyl group’s protons are observed as a triplet near δ 2.9 ppm, coupling with the adjacent nitrogen-bearing carbon. ¹³C NMR spectra exhibit characteristic signals for the Boc carbonyl (δ ~155 ppm) and the carbamate nitrogen (δ ~80 ppm) .

Synthetic Routes and Methodologies

Asymmetric Synthesis from Glutamic Acid

A seminal route to 2-azabicyclo[3.1.0]hexane derivatives involves L-glutamic acid as a chiral pool starting material. As reported by Fu et al., the synthesis proceeds through five stages:

  • Amino Protection: The α-amino group of glutamic acid is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and pyridine .

  • Cyclization: DMAP-catalyzed intramolecular cyclization forms a pyrrolidinone intermediate, (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, in 82% yield .

  • Reduction-Dehydration: The ketone is reduced to a secondary alcohol, followed by dehydration to introduce a double bond.

  • Asymmetric Simmons-Smith Reaction: Cyclopropanation using diethylzinc and diiodomethane proceeds with high diastereoselectivity (6:1 cis/trans ratio) to establish the bicyclic framework .

  • Hydrolysis and Functionalization: The ester is hydrolyzed to a carboxylic acid, and subsequent reductive amination introduces the aminomethyl group .

Alternative Approaches

Commercial suppliers such as AChemBlock synthesize the compound via late-stage functionalization of preformed bicyclic intermediates. For instance, tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1564266-54-1) is reduced to the aminomethyl derivative using lithium aluminum hydride or borane complexes .

Physicochemical Properties

PropertyValueSource
CAS Number1638761-31-5
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Purity97%
Boiling PointNot reported
Melting PointNot reported
Storage ConditionsSealed, dry, 2–8°C
SMILES[H][C@@]12CC@HN(C(=O)OC(C)(C)C)[C@]1([H])C2

Applications in Drug Discovery

Building Block for Bioactive Molecules

The rigid bicyclic scaffold mimics proline-like conformations, making it valuable in peptide mimetics and protease inhibitors. For example, analogs of this compound have been investigated as:

  • Neurological Agents: Bicyclic amines are privileged structures in serotonin and dopamine receptor modulators .

  • Antiviral Compounds: The scaffold’s strain facilitates binding to viral proteases, as seen in hepatitis C virus (HCV) NS3/4A inhibitors .

  • Anticancer Agents: Functionalized derivatives exhibit tubulin polymerization inhibition, a mechanism leveraged in mitotic disruptors .

Case Study: Analogue Synthesis

A 2014 study demonstrated the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1148048-39-8), a carboxylated analogue, which served as a precursor for kinase inhibitors . The aminomethyl derivative discussed here could similarly undergo coupling reactions (e.g., amidation, reductive alkylation) to generate targeted therapeutics .

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